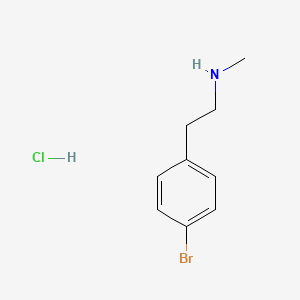

2-(4-BROMOPHENYL)-N-METHYLETHANAMINE HCL

Descripción

2-(4-Bromophenyl)-N-methylethanamine HCl is a hydrochloride salt of a secondary amine featuring a 4-bromophenyl group attached to an ethylamine backbone with a methyl substitution on the nitrogen. The compound’s molecular formula is C₉H₁₂BrN·HCl, yielding a molecular weight of 250.5 g/mol (calculated from constituent atomic weights). The bromine substituent enhances lipophilicity and electronic effects, influencing its physicochemical and pharmacological properties.

Propiedades

Fórmula molecular |

C9H13BrClN |

|---|---|

Peso molecular |

250.56 g/mol |

Nombre IUPAC |

2-(4-bromophenyl)-N-methylethanamine;hydrochloride |

InChI |

InChI=1S/C9H12BrN.ClH/c1-11-7-6-8-2-4-9(10)5-3-8;/h2-5,11H,6-7H2,1H3;1H |

Clave InChI |

CGKOMNPUEGGUPP-UHFFFAOYSA-N |

SMILES canónico |

CNCCC1=CC=C(C=C1)Br.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-N-METHYLETHANAMINE HCL typically involves the following steps:

Bromination: The starting material, phenethylamine, undergoes bromination using bromine in the presence of a suitable solvent such as acetic acid. This reaction introduces a bromine atom at the para position of the phenyl ring.

Methylation: The brominated intermediate is then subjected to methylation using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. This step introduces a methyl group to the nitrogen atom of the ethanamine chain.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of 2-(4-BROMOPHENYL)-N-METHYLETHANAMINE HCL follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-BROMOPHENYL)-N-METHYLETHANAMINE HCL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Compounds with substituted functional groups.

Aplicaciones Científicas De Investigación

2-(4-BROMOPHENYL)-N-METHYLETHANAMINE HCL has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(4-BROMOPHENYL)-N-METHYLETHANAMINE HCL involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological and behavioral effects, making it a valuable tool for studying the nervous system.

Comparación Con Compuestos Similares

2-(Diphenylmethoxy)-N-Methylethanamine Hydrochloride (Diphenhydramine Related Compound A)

- Structure : Features a diphenylmethoxy group instead of 4-bromophenyl.

- Molecular Weight : 277.79 g/mol .

- Higher molecular weight (277.79 vs. 250.5 g/mol) may reduce solubility in polar solvents. Pharmacologically, diphenylmethoxy derivatives like diphenhydramine are antihistamines, whereas the bromophenyl analog’s activity remains less documented but may target distinct receptors due to electronic differences .

2-(4-Bromophenyl)ethylamine (Primary Amine Analog)

- Structure : Lacks the methyl group on the nitrogen.

- CAS : 73918-56-6 .

- Key Differences :

- The primary amine (NH₂) increases basicity and metabolic susceptibility compared to the secondary amine (NHCH₃) in the target compound.

- Used in synthesizing amides (e.g., N-2-(4-bromophenyl)ethyl chloroacetamide), whereas the methylated analog may exhibit enhanced stability and altered receptor binding .

2-(4-Benzylpiperazin-1-yl)-N-Methylethanamine

Phenyramidol Hydrochloride

- Structure: Includes a hydroxyl and benzylphenoxy group.

- CAS : 326-43-2 .

- Key Differences: The hydroxyl group increases polarity, improving aqueous solubility but reducing lipid membrane permeability. Phenyramidol is a muscle relaxant, suggesting structural features (e.g., benzylphenoxy) confer distinct mechanisms compared to bromophenyl derivatives .

Physicochemical and Pharmacological Contrasts

Molecular Weight and Solubility

| Compound | Molecular Weight (g/mol) | Solubility Profile |

|---|---|---|

| 2-(4-Bromophenyl)-N-methylethanamine HCl | 250.5 | Moderate in water (HCl salt) |

| Diphenhydramine Related Compound A | 277.79 | Lower due to bulky groups |

| 2-(4-Bromophenyl)ethylamine | 214.1 (base) | Higher aqueous solubility |

Lipophilicity (LogP)

- The bromine atom in the target compound increases logP (~2.5 estimated) compared to non-halogenated analogs (e.g., diphenhydramine logP ~3.5 with diphenylmethoxy). Chlorinated analogs (e.g., 380341-99-1 in ) may have lower logP due to smaller atomic size .

Pharmacological Implications

- Target Compound: Potential CNS activity due to N-methylethanamine backbone, with bromophenyl possibly modulating serotonin/dopamine receptor affinity.

- Diphenhydramine Analogs : Established antihistamine activity via H₁ receptor antagonism .

- Piperazine Derivatives : Often target 5-HT or adrenergic receptors (e.g., elbanizine in ) .

Q & A

Q. What are the recommended methods for synthesizing 2-(4-Bromophenyl)-N-methylethanamine HCl?

Answer: Synthesis typically involves a two-step process:

Alkylation : React 4-bromophenethyl bromide with methylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine.

Salt Formation : Treat the free base with HCl in an anhydrous solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.

Characterization should include ¹H/¹³C NMR to confirm the absence of unreacted intermediates and HPLC (≥95% purity) to validate purity .

Q. How can researchers verify the structural identity of this compound?

Answer:

- NMR Spectroscopy : Compare observed chemical shifts (e.g., δ ~7.4 ppm for aromatic protons, δ ~2.8 ppm for N-CH₃) with literature data .

- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 242.1 (M+H⁺ for C₉H₁₁BrN) and isotopic pattern matching bromine .

- Elemental Analysis : Ensure C, H, N, and Br percentages align with theoretical values (e.g., C 41.80%, H 4.52%, N 5.71%, Br 32.83%) .

Q. What solvents and storage conditions are optimal for this compound?

Answer:

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Avoid halogenated solvents due to potential side reactions .

- Storage : Store at 4°C in a desiccator under inert gas (N₂/Ar) to prevent hygroscopic degradation. Stability data indicate no decomposition for ≥12 months under these conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation?

Answer:

- Crystallization : Grow single crystals via slow evaporation in ethanol/water (1:1).

- Data Collection : Use a Mo-Kα or Cu-Kα source for high-resolution data.

- Refinement : Employ SHELXL (for small-molecule refinement) to model atomic positions and anisotropic displacement parameters. Cross-validate with PLATON for symmetry checks .

- Example : A related bromophenyl derivative (2-(4-Bromophenyl)thiazolidine-4-carboxylic acid) showed a planar aromatic ring and gauche conformation in the ethylamine chain, verified via R₁ < 0.05 .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

Answer:

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HMBC can confirm connectivity between the N-methyl group and the adjacent carbon.

- Thermogravimetric Analysis (TGA) : Rule out solvent/moisture interference by confirming a sharp melting point (~175–177°C) .

- Case Study : Inconsistent NMR integrals for aromatic protons may arise from paramagnetic impurities; recrystallization or column chromatography (SiO₂, hexane/EtOAc) often resolves this .

Q. What strategies optimize yield in large-scale synthesis while maintaining purity?

Answer:

- Catalytic Optimization : Use Schlenk techniques to exclude moisture. A 10 mol% Hünig’s base (DIPEA) improves alkylation efficiency by scavenging HBr.

- Process Monitoring : In-line FTIR tracks reaction completion (disappearance of N-H stretch at ~3300 cm⁻¹).

- Yield Data : Pilot-scale reactions (≥50 g) achieved 78% yield with ≥99% purity via recrystallization from hot acetonitrile .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Answer:

- DFT Calculations : The bromine atom’s σ-hole (electropositive region) enhances susceptibility to nucleophilic aromatic substitution (SNAr).

- Experimental Validation : Suzuki-Miyaura coupling with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) yields biphenyl derivatives, confirming bromine’s lability. Monitor reaction progress via TLC (Rf ~0.3 in hexane/EtOAc 3:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.